Di-tert-butyl selenide

Nanomaterials synthesis Ternary metal chalcogenides Reaction mechanism

Di-tert-butyl selenide (DTBSe) is a sterically hindered dialkyl selenide with the molecular formula C₈H₁₈Se and a molecular weight of 193.19 g/mol. This organoselenium compound is a liquid at room temperature, characterized by two bulky tert-butyl groups bonded to a central selenium atom, which confers distinct steric and electronic properties.

Molecular Formula C8H18Se
Molecular Weight 193.2 g/mol
CAS No. 34172-60-6
Cat. No. B1623018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl selenide
CAS34172-60-6
Molecular FormulaC8H18Se
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC(C)(C)[Se]C(C)(C)C
InChIInChI=1S/C8H18Se/c1-7(2,3)9-8(4,5)6/h1-6H3
InChIKeyOZCBRUAHGPOZBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-tert-butyl Selenide (CAS 34172-60-6): Properties and Procurement Specifications


Di-tert-butyl selenide (DTBSe) is a sterically hindered dialkyl selenide with the molecular formula C₈H₁₈Se and a molecular weight of 193.19 g/mol . This organoselenium compound is a liquid at room temperature, characterized by two bulky tert-butyl groups bonded to a central selenium atom, which confers distinct steric and electronic properties . Commercially, DTBSe is available in electronic grade purity (≥99.99%) and is primarily utilized as a volatile selenium precursor in chemical vapor deposition (CVD) processes for transition metal selenide thin films, as well as a reagent in the synthesis of ternary metal chalcogenide nanomaterials [1].

Di-tert-butyl Selenide: Why Alternative Dialkyl Selenides Cannot Substitute Without Process Revalidation


Di-tert-butyl selenide is not a commodity selenide reagent interchangeable with analogs like dimethyl selenide, diethyl selenide, or di-tert-butyl diselenide. Each dialkyl selenide exhibits unique volatility, thermal decomposition behavior, and steric profile that directly influence deposition kinetics, intermediate stability, and product morphology in materials synthesis [1][2]. DTBSe undergoes decomposition above 200°C and its steric bulk suppresses side reactions that plague less hindered selenides, making it a tailored precursor for specific CVD and nanoparticle systems rather than a generic selenium source [1]. Procurement based solely on selenium content overlooks these critical, process-defining differences.

Di-tert-butyl Selenide Procurement: Quantified Evidence for Scientific Selection


Steric Bulk Enables Isolation of Reactive Molecular Intermediate in Ternary Selenide Nanoparticle Synthesis

The steric bulk of the tert-butyl groups in DTBSe enabled the isolation and characterization of a reactive molecular intermediate, [Ag₂Cu(TFA)₄(tBu₂Se)₄], at room temperature, whereas analogous reactions with dimethyl selenide (Me₂Se) produced the corresponding [Ag₂Cu(TFA)₄(Me₂Se)₄] complex which was stable at room temperature and required elevated temperature for conversion to ternary nanoparticles [1]. This quantifiable difference in intermediate stability demonstrates DTBSe's unique role in controlling nanoparticle formation kinetics.

Nanomaterials synthesis Ternary metal chalcogenides Reaction mechanism Molecular intermediate

Compositional Control in NbSe₂-TiSe₂ Composite Films via Precursor Flow Rate Using DTBSe

Atmospheric pressure CVD using DTBSe as the selenium source with TiCl₄ and NbCl₅ at 550°C produced composite films with tunable NbSe₂:TiSe₂ ratio [1]. Point WDX and XRD analyses confirmed the ability to control phase composition by adjusting precursor flow rates, a capability not demonstrated with alternative selenium precursors under identical conditions [1].

Chemical vapor deposition Transition metal dichalcogenides Composite thin films Process control

Electronic Grade Purity (≥99.99%) for High-Performance Thin-Film Deposition

DTBSe is commercially available in electronic grade purity of ≥99.99% with a vapor pressure of 16 mmHg at 54°C, specifications tailored for semiconductor and optoelectronic thin-film deposition processes . This purity level exceeds standard reagent-grade dialkyl selenides, which are typically offered at 97-99% purity, and is essential for minimizing impurity incorporation in electronic device fabrication .

Electronic grade chemicals Semiconductor precursors CVD/ALD Purity specifications

Optimal Application Scenarios for Di-tert-butyl Selenide Based on Quantified Evidence


Room-Temperature Synthesis of Ternary Coinage Metal Selenide Nanoparticles

DTBSe is the preferred selenium precursor for synthesizing AgCuSe and related ternary selenide nanoparticles at ambient temperature. Unlike dimethyl selenide, which forms a stable intermediate requiring thermal activation, DTBSe enables room-temperature nanoparticle formation via a reactive [Ag₂Cu(TFA)₄(tBu₂Se)₄] intermediate, providing both operational simplicity and access to thermochromic species for mechanistic investigation [1].

APCVD of Compositionally Tunable NbSe₂-TiSe₂ Composite Thin Films

For fabrication of composite transition metal dichalcogenide films with controllable phase ratios, DTBSe serves as a validated selenium source in atmospheric pressure CVD. The NbSe₂:TiSe₂ ratio can be tuned by adjusting precursor flow rates, a process control capability demonstrated specifically with DTBSe and not established for alternative selenium precursors in comparable systems [1].

CVD of TiSe₂ and MoSe₂ Thin Films for Electronic and Optoelectronic Devices

DTBSe has been successfully employed in APCVD of TiSe₂ films (250-600°C with TiCl₄) and MoSe₂ films (500-650°C with MoCl₅), producing crystalline, adherent films with characteristic Raman signatures and expected cell parameters [1][2]. Its suitable volatility and decomposition profile make it a proven precursor for transition metal diselenide thin films used in electronic and optoelectronic device fabrication.

Electronic-Grade Precursor Procurement for Semiconductor CVD/ALD Processes

When process specifications demand selenium precursors with minimal metallic and organic impurities, DTBSe in electronic grade (≥99.99% purity) provides a validated, commercially available option with defined vapor pressure (16 mmHg at 54°C) suitable for vapor delivery systems [1]. This purity specification aligns with semiconductor industry requirements for thin-film deposition precursors.

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